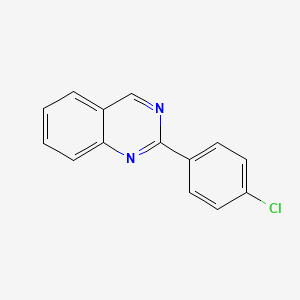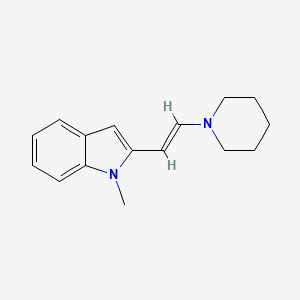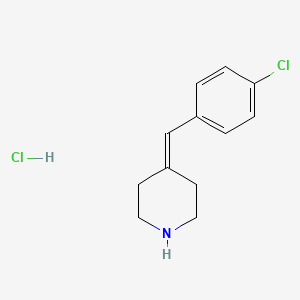
1-Ethoxy-3-phenyl-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHOXY-3-PHENYL-1H-ISOCHROMENE is a chemical compound belonging to the isochromene family. Isochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-ETHOXY-3-PHENYL-1H-ISOCHROMENE typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the formation of the isochromene core. This is often achieved via intramolecular cyclization reactions.
Reaction Conditions: Mild reaction conditions are generally preferred to maintain the integrity of the compound.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes scaling up the reactions and employing advanced purification techniques.
Analyse Chemischer Reaktionen
1-ETHOXY-3-PHENYL-1H-ISOCHROMENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-ETHOXY-3-PHENYL-1H-ISOCHROMENE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Industry: In the industrial sector, it is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-ETHOXY-3-PHENYL-1H-ISOCHROMENE involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It modulates the activity of enzymes like cyclooxygenase (COX) and inhibits platelet aggregation, contributing to its anti-inflammatory and anti-platelet effects.
Vergleich Mit ähnlichen Verbindungen
1-ETHOXY-3-PHENYL-1H-ISOCHROMENE can be compared with other similar compounds in the isochromene family:
Eigenschaften
CAS-Nummer |
127233-59-4 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-ethoxy-3-phenyl-1H-isochromene |
InChI |
InChI=1S/C17H16O2/c1-2-18-17-15-11-7-6-10-14(15)12-16(19-17)13-8-4-3-5-9-13/h3-12,17H,2H2,1H3 |
InChI-Schlüssel |
SUMQXTKZACYVRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C2=CC=CC=C2C=C(O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



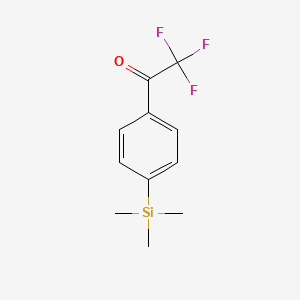

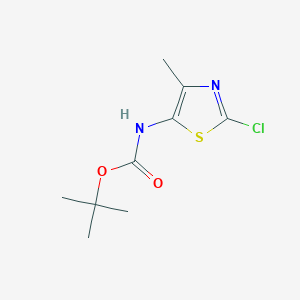

![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)

![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)

